Maltal

Description

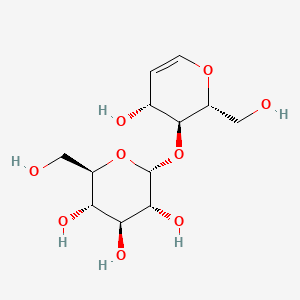

Structure

3D Structure

Propriétés

Numéro CAS |

32447-71-5 |

|---|---|

Formule moléculaire |

C12H20O9 |

Poids moléculaire |

308.28 g/mol |

Nom IUPAC |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H20O9/c13-3-6-8(16)9(17)10(18)12(20-6)21-11-5(15)1-2-19-7(11)4-14/h1-2,5-18H,3-4H2/t5-,6-,7-,8-,9+,10-,11+,12-/m1/s1 |

Clé InChI |

HNXRLRRQDUXQEE-YKDNNCFHSA-N |

SMILES |

C1=COC(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)CO |

SMILES isomérique |

C1=CO[C@@H]([C@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO |

SMILES canonique |

C1=COC(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)CO |

Synonymes |

maltal |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Maltal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltal, with the IUPAC name (2R,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, is a disaccharide of interest due to its unique dihydropyran moiety. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, based on established principles of modern carbohydrate chemistry. The synthesis leverages the "glycal assembly" strategy, a powerful method for the construction of complex oligosaccharides. This document details the retrosynthetic analysis, the preparation of key glycosyl donor and acceptor building blocks, the critical glycosylation step, and final deprotection. Reaction mechanisms, detailed experimental protocols, and representative quantitative data from analogous transformations are presented to provide a thorough understanding of the synthetic process.

Introduction

The chemical synthesis of complex carbohydrates is a formidable challenge due to the dense stereochemical information and the need for regioselective and stereoselective glycosidic bond formation. This compound, a disaccharide featuring a dihydropyran ring, represents an interesting synthetic target. The presence of the unsaturated pyran ring requires a synthetic strategy that deviates from standard glycosylation approaches. The "glycal assembly" method, which utilizes unsaturated sugar derivatives known as glycals, is particularly well-suited for the construction of such structures. This guide will outline a robust synthetic approach to this compound, providing the necessary theoretical background and practical details for its successful synthesis in a laboratory setting.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of this compound (1) suggests that the molecule can be disconnected at the glycosidic linkage to yield a glycosyl donor and a glycosyl acceptor. A logical approach is to use a glycal-based donor for the dihydropyran moiety and a suitably protected monosaccharide as the acceptor.

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, involves three key stages:

-

Preparation of Building Blocks: Synthesis of a suitable glycal donor and a protected glycosyl acceptor. Tri-O-acetyl-D-glucal is a common starting material for the donor. The acceptor will be a glucose derivative with a free hydroxyl group at the desired position for glycosylation.

-

Glycosylation: The stereoselective formation of the glycosidic bond between the donor and the acceptor.

-

Deprotection: Removal of all protecting groups to yield the final product, this compound.

Synthesis Pathways and Reaction Mechanisms

Preparation of the Glycosyl Donor: Epoxidation of Tri-O-acetyl-D-glucal

A common strategy in glycal assembly involves the epoxidation of the glycal double bond to form a highly reactive 1,2-anhydrosugar. This epoxide can then be opened by a nucleophile (the glycosyl acceptor) in a stereoselective manner.

The reaction proceeds via the treatment of a protected glycal, such as tri-O-acetyl-D-glucal, with an epoxidizing agent like dimethyldioxirane (DMDO). The stereoselectivity of the epoxidation can be influenced by the protecting groups on the glycal.[1][2]

Caption: Preparation of the glycosyl donor.

Preparation of the Glycosyl Acceptor

The glycosyl acceptor must have a single free hydroxyl group at the position where the glycosidic bond is to be formed. This requires a careful protecting group strategy.[3][4][5] For the synthesis of this compound, a glucose derivative with a free hydroxyl at a specific position is required. The choice of protecting groups is critical as they influence the reactivity of the acceptor and must be removable without affecting the newly formed glycosidic bond. Benzyl ethers are commonly used as they are stable under a wide range of conditions and can be removed by hydrogenolysis.[3]

Glycosylation Reaction

The key step in the synthesis is the glycosylation reaction, where the glycosyl donor and acceptor are coupled. When using an epoxidized glycal as the donor, the reaction is typically promoted by a Lewis acid, which activates the epoxide ring towards nucleophilic attack by the free hydroxyl group of the acceptor.[6]

The mechanism of this reaction can have SN1 or SN2 character, and the stereochemical outcome is highly dependent on the reaction conditions, the solvent, and the nature of the protecting groups on both the donor and acceptor.[5]

Caption: General mechanism of glycosylation.

A common promoter system for this type of glycosylation is N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) when using a thioglycoside donor, which is an alternative to the epoxide strategy.[7][8][9]

Deprotection

The final step is the removal of all protecting groups from the protected this compound disaccharide. If acetyl and benzyl groups are used, this is typically a two-step process:

-

Base-catalyzed hydrolysis (e.g., using sodium methoxide in methanol) to remove the acetyl groups.

-

Catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) to remove the benzyl ethers.

Experimental Protocols

The following are detailed, representative experimental protocols for the key steps in the proposed synthesis of this compound. These are based on established procedures for similar transformations in carbohydrate chemistry.[7][8]

General Experimental Workflow

Caption: General experimental workflow for this compound synthesis.

Protocol for Glycosylation using a Thioglycoside Donor (Illustrative Example)

This protocol describes a general procedure for the glycosylation of an acceptor using a protected thioglycoside as the donor, activated by N-iodosuccinimide (NIS) and triflic acid (TfOH).[7][8]

Materials:

-

Protected thioglycoside donor (1.2 eq)

-

Glycosyl acceptor (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.5 eq)

-

Triflic acid (TfOH) solution (e.g., 0.1 M in CH₂Cl₂) (catalytic amount)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Activated molecular sieves (4 Å)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the protected thioglycoside donor and the glycosyl acceptor.

-

Add activated 4 Å molecular sieves.

-

Dissolve the reactants in anhydrous CH₂Cl₂.

-

Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).

-

In a separate flask, prepare a solution of NIS in anhydrous CH₂Cl₂.

-

Add the NIS solution to the reaction mixture dropwise.

-

After stirring for 10-15 minutes, add a catalytic amount of TfOH solution dropwise.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding triethylamine.

-

Dilute the mixture with CH₂Cl₂ and filter through a pad of Celite®, washing with additional CH₂Cl₂.

-

Wash the combined organic filtrate sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[10][11]

Protocol for Deprotection

Acetate Removal:

-

Dissolve the protected disaccharide in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (e.g., a small piece of sodium metal or a solution of NaOMe in MeOH).

-

Stir the reaction at room temperature and monitor by TLC until complete.

-

Neutralize the reaction with an acidic resin (e.g., Amberlite® IR120 H⁺), filter, and concentrate.

Benzyl Ether Removal:

-

Dissolve the resulting compound in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) until the reaction is complete as monitored by TLC or NMR.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to obtain the deprotected product.

Data Presentation

Table 1: Representative Yields for Glycosylation Reactions

| Glycosyl Donor Type | Glycosyl Acceptor | Promoter System | Yield (%) | Reference |

| Thioglycoside | Primary Alcohol | NIS/TfOH | 70-90 | [12] |

| Thioglycoside | Secondary Alcohol | NIS/TfOH | 50-80 | [13] |

| Glycal Epoxide | Primary Alcohol | Lewis Acid | 60-85 | [6] |

| Glycal Epoxide | Secondary Alcohol | Lewis Acid | 40-70 | [1] |

Table 2: Typical Reaction Conditions for Glycosylation

| Parameter | Thioglycoside/NIS/TfOH | Glycal Epoxide/Lewis Acid |

| Temperature | -40 °C to 0 °C | -78 °C to room temperature |

| Reaction Time | 1 - 4 hours | 30 minutes - 6 hours |

| Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN) |

| Equivalents of Donor | 1.2 - 1.5 | 1.1 - 2.0 |

| Equivalents of Promoter | NIS (1.5-2.0), TfOH (0.1-0.2) | Lewis Acid (1.1 - 2.0) |

Characterization

The structure of the synthesized this compound and its protected intermediates would be confirmed using standard spectroscopic techniques.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity and stereochemistry of the molecule. The coupling constants of the anomeric protons in the ¹H NMR spectrum are particularly important for confirming the stereochemistry of the glycosidic linkage. 2D NMR techniques such as COSY, HSQC, and HMBC would be used for complete assignment of all proton and carbon signals.[14][15][16]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the synthesized compounds.

Conclusion

The synthesis of this compound can be achieved through a well-planned strategy based on the principles of glycal assembly. This guide has outlined a plausible synthetic route involving the preparation of a glycal-based donor and a protected glucose acceptor, followed by a stereoselective glycosylation reaction and subsequent deprotection. While a dedicated synthesis of this compound has not been reported, the provided protocols and data from analogous reactions offer a solid foundation for researchers to successfully synthesize this and other complex oligosaccharides containing dihydropyran moieties. The careful selection of protecting groups and optimization of the glycosylation conditions will be critical for achieving high yields and stereoselectivity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sequential directed epoxydation-acidolysis from glycals with MCPBA. A flexible approach to protected glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ijirmps.org [ijirmps.org]

- 12. Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Natural Sources and Extraction of Maltol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrences of Maltol (3-hydroxy-2-methyl-4-pyrone), a naturally occurring organic compound valued for its sweet, caramel-like aroma and flavor-enhancing properties. The document details various methodologies for its extraction and purification from natural sources, presenting quantitative data, experimental protocols, and visual workflows to support research and development in the pharmaceutical and food industries.

Natural Sources of Maltol

Maltol is found in a variety of natural sources, either as a direct constituent of plant matter or as a product of thermal degradation of sugars during food processing.[1][2][3] Its presence is widespread, from the bark of trees to processed foods.

Direct Botanical Sources

The primary botanical sources of Maltol are conifers.[3] It has been identified in the bark and needles of several species.

-

Larch Tree (Larix species): The bark of the larch tree is one of the richest natural sources of Maltol.[1][4][5][6]

-

Pine Trees (Pinus species): Pine needles also contain Maltol.[1][4][5]

-

Fir Trees (Abies species): Maltol has been successfully extracted from the needles of fir trees, such as the Fraser fir.[7] It has also been isolated from the leaves of Abies pindrow.[8]

-

Other Plants: Maltol has also been reported in chicory, clover, ginseng, and licorice.[5]

Formation in Processed Foods

Maltol is frequently generated during the heating, roasting, or baking of various food products through the Maillard reaction and caramelization of sugars.[2][5]

-

Roasted Malt: The roasting of malt, from which the compound derives its name, produces Maltol, contributing to the characteristic flavor of beer and other malted products.[1][5][9][10]

-

Baked Goods: The crust of bread and other baked goods contains Maltol, formed during the baking process.[1][2][11]

-

Coffee and Cocoa: Roasted coffee beans and cocoa beans are also known to contain Maltol.[2][12][13]

-

Caramelized and Browned Foods: In general, any food that undergoes caramelization or browning can be a source of Maltol.[3]

-

Strawberries: Maltol has been identified as a component of the natural aroma of strawberries.[14]

Quantitative Data on Maltol Content

The concentration of Maltol in natural sources can vary significantly depending on the source, season of harvest, and processing conditions.[15] The following table summarizes available quantitative data.

| Natural Source | Part | Maltol Content | Reference |

| Larch Tree (Larix species) | Bark | 0.1% to 2% by weight | [15] |

| Fraser Fir (Abies fraseri) | Needles | Approximately 1% by mass | [7] |

Extraction and Purification of Maltol

Several methods have been developed for the extraction and purification of Maltol from its natural sources. The choice of method depends on the starting material, desired purity, and scale of operation.

Solvent Extraction

Solvent extraction is a common method for isolating Maltol. Due to its solubility properties, a range of solvents can be employed. Maltol is soluble in hot water, ethanol, chloroform, and other polar solvents, but insoluble in non-polar hydrocarbons like ether, benzene, and petroleum ether.[2][5][16]

A typical solvent extraction workflow involves:

-

Grinding or powdering the plant material to increase surface area.

-

Extraction with a suitable solvent (e.g., dichloromethane, ethanol).

-

Separation of the extract from the solid residue.

-

Purification of the crude extract, often involving acid-base extractions to separate Maltol from other co-extracted compounds.[7]

-

Recrystallization to obtain pure Maltol.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction is a more modern and efficient method for extracting Maltol. This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. MAE can be performed with various solvents, including aqueous ethanol, and often results in higher extraction yields in shorter times compared to conventional methods.[3][7]

Co-distillation

A patented method for the recovery and purification of Maltol involves co-distillation with a liquid hydrocarbon in which Maltol is poorly soluble, such as aliphatic or cycloaliphatic hydrocarbons.[15][17] In this process, the crude Maltol-containing mixture is distilled with the hydrocarbon. The hydrocarbon vapor carries the Maltol, which then crystallizes on a condensing surface.[17]

Detailed Experimental Protocols

Protocol for Solvent Extraction and Purification of Maltol from Fir Needles

This protocol is adapted from a procedure for extracting Maltol from Fraser fir needles.[7]

Materials:

-

Fraser fir needles (fresh or dried)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution (e.g., 5% w/v)

-

Hydrochloric acid (HCl) solution (e.g., 5% v/v)

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Rotary evaporator

-

Filter paper

Procedure:

-

Extraction:

-

Grind 5 g of Fraser fir needles.

-

Place the ground needles in a flask and add 50 mL of dichloromethane.

-

Stir the mixture for 45 minutes.

-

Filter the mixture to separate the DCM extract from the needle residue. Rinse the residue with a small amount of fresh DCM.

-

-

Acid-Base Wash (Purification):

-

Transfer the DCM extract to a separatory funnel.

-

Wash the extract with 25 mL of 5% NaOH solution. The Maltol will move to the aqueous layer as its sodium salt.

-

Separate the aqueous layer and collect it in a clean flask.

-

Acidify the aqueous layer by adding 5% HCl solution dropwise until the solution is acidic (test with pH paper). Maltol will precipitate out of the solution.

-

Extract the Maltol back into a fresh 25 mL portion of DCM.

-

Wash the DCM layer with deionized water.

-

-

Drying and Isolation:

-

Dry the DCM layer over anhydrous sodium sulfate.

-

Decant the dried DCM solution.

-

Remove the DCM using a rotary evaporator to yield crude Maltol.

-

-

Recrystallization (Optional):

-

The crude Maltol can be further purified by recrystallization from a suitable solvent, such as 90% aqueous methanol.[6]

-

Protocol for Microwave-Assisted Extraction (MAE) of Maltol

This protocol provides a general guideline for MAE of Maltol.[3][7]

Materials:

-

Powdered natural source (e.g., larch bark)

-

Extraction solvent (e.g., 50% aqueous ethanol)

-

Microwave extraction system

-

Filter paper

Procedure:

-

Sample Preparation:

-

Place a known amount of the powdered natural source into a microwave-safe extraction vessel.

-

-

Extraction:

-

Add the extraction solvent to the vessel. A typical solid-to-liquid ratio is 1:10 (w/v).

-

Place the vessel in the microwave extraction system.

-

Set the extraction parameters (e.g., temperature, time, and power). These will need to be optimized for the specific material and solvent. A typical starting point could be 80°C for 15 minutes.

-

-

Isolation:

-

After the extraction is complete, allow the vessel to cool.

-

Filter the mixture to separate the extract from the solid residue.

-

The extract can then be further processed for purification, for example, by using the acid-base wash described in the solvent extraction protocol.

-

Visualizations

Logical Relationship of Maltol's Presence in Nature and Food

References

- 1. Maltol - Wikipedia [en.wikipedia.org]

- 2. foodadditives.net [foodadditives.net]

- 3. jfda-online.com [jfda-online.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. MALTOL - Ataman Kimya [atamanchemicals.com]

- 6. US5641489A - Extracting maltol and water from naturally occurring plant material containing maltol and water - Google Patents [patents.google.com]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. researchgate.net [researchgate.net]

- 9. beersmith.com [beersmith.com]

- 10. beerandbrewing.com [beerandbrewing.com]

- 11. finetechitg.com [finetechitg.com]

- 12. The performance, application range, dosage and precautions of maltol and ethyl maltol [arshinefoodadditives.com]

- 13. mdpi.com [mdpi.com]

- 14. The chemistry of Strawberry - Blog — Scentspiracy [scentspiracy.com]

- 15. US5221756A - Method for the recovery and purification of maltol - Google Patents [patents.google.com]

- 16. cnadditives.com [cnadditives.com]

- 17. patents.justia.com [patents.justia.com]

A Technical Guide to the In Vitro Toxicology of Maltol

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro toxicological profile of Maltol (3-hydroxy-2-methyl-4-pyrone), a naturally occurring organic compound used as a flavor enhancer. The guide synthesizes key findings on its genotoxicity, cytotoxicity, and impact on cellular apoptosis and signaling pathways, presenting quantitative data, detailed experimental protocols, and visual workflows to support further research and development.

Genotoxicity Assessment

Genotoxicity studies investigate the potential of a substance to damage cellular genetic material. In vitro assays for Maltol have produced mixed results, highlighting the importance of a weight-of-evidence approach. While Maltol showed a positive result in the in vitro Mouse Lymphoma Assay (MLA), it has been found to be negative in other mutagenicity and carcinogenicity assays[1]. The positive MLA result, contrasted with a negative in vivo Pig-A assay, suggests that Maltol is not considered to be genotoxic overall[1].

Summary of In Vitro Genotoxicity Data

| Assay Type | Cell Line/System | Finding | Reference |

| Mouse Lymphoma Assay (MLA) | Mouse Lymphoma Cells | Positive | [1] |

| Ames Test | Bacterial Strains | Not mutagenic | [2] |

| In Vitro Micronucleus Assay | V79 Hamster Lung Fibroblasts | Did not increase genotoxicity | [3] |

| Neutral Red Uptake Assay | Mouse Embryo BALB/c 3T3 Cells | Did not increase cytotoxicity | [2] |

Experimental Protocol: Mouse Lymphoma Assay (MLA)

This protocol provides a generalized framework for the MLA (tk gene mutation assay), a key test for assessing potential genotoxicity.

-

Cell Culture: L5178Y/tk+/- mouse lymphoma cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in a logarithmic growth phase.

-

Toxicity Determination: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of Maltol for the main experiment. This typically establishes a range from no toxicity to approximately 90% toxicity.

-

Exposure: Cells are exposed to various concentrations of Maltol, along with positive and negative (solvent) controls, for a defined period (e.g., 4 hours) both with and without an external metabolic activation system (e.g., rat liver S9 fraction).

-

Expression Period: After exposure, the cells are washed and cultured for a specific period (e.g., 48 hours) to allow for the expression of any induced mutations in the thymidine kinase (tk) gene.

-

Cloning and Selection: Cells are then plated in a semi-solid medium containing a selective agent, such as trifluorothymidine (TFT). Only mutant cells (tk-/-) can survive in the presence of TFT. Non-mutant cells (tk+/-) will incorporate the toxic analog and die.

-

Colony Counting: After an incubation period (e.g., 10-12 days), colonies are counted. The number of colonies in the treated cultures is compared to the solvent control to determine the mutant frequency.

-

Data Analysis: Statistical analysis is performed to determine if Maltol treatment resulted in a significant increase in mutant frequency compared to the control. Both large and small colonies are often scored to distinguish between clastogens and point mutagens.

Visualization: Genotoxicity Workflow

Cytotoxicity & Oxidative Stress

Maltol has demonstrated significant protective effects against oxidative stress-induced cytotoxicity in various neuronal cell lines. It appears to mitigate the damage caused by agents like hydrogen peroxide (H₂O₂) by enhancing cell viability and activating antioxidant pathways.

Summary of In Vitro Cytotoxicity Data

| Cell Line | Stressor | Maltol Concentration | Effect on Cell Viability | Reference |

| Primary Mouse RGCs | 20 µM H₂O₂ | 10 µM | Viability recovered from 40.3% to 73.9% | [4] |

| Primary Mouse RGCs | 20 µM H₂O₂ | 2 mM | Viability increased to 175.1% (relative to stressed cells) | [4] |

| R28 Rat Retinal Cells | 1.0 mM H₂O₂ | 1.0 mM | Reduced cytotoxicity (from 60.7% in H₂O₂ group) | [5][6] |

| PC12 Cells | H₂O₂ | 0.1 - 2 mM | Enhanced cell viability rate in a dose-dependent manner | [7] |

| B16F10 Melanoma Cells | None | 50-150 µg/mL | Inhibited cell viability in a dose-dependent manner | [8] |

Note: In cancer cell lines like B16F10, Maltol shows an inhibitory (cytotoxic) effect, which is desirable for anti-cancer applications, contrasting with its protective role in non-cancerous cells under oxidative stress.

Experimental Protocol: ATP-Based Cell Viability Assay

This protocol describes a common method for quantifying cell viability by measuring adenosine triphosphate (ATP), an indicator of metabolically active cells.

-

Cell Seeding: Plate cells (e.g., primary RGCs, R28 cells) in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Treatment:

-

Remove the culture medium.

-

Add fresh medium containing the oxidative stressor (e.g., H₂O₂) with or without various concentrations of Maltol.

-

Include control wells (medium only) and stressor-only wells.

-

-

Incubation: Incubate the plate for a specified duration (e.g., 16-24 hours) at 37°C in a humidified CO₂ incubator.

-

Reagent Addition:

-

Equilibrate the plate and the ATP detection reagent to room temperature.

-

Add the ATP detection reagent (which contains luciferase and its substrate, D-luciferin) to each well.

-

-

Signal Development: Incubate the plate at room temperature for approximately 10 minutes to lyse the cells and stabilize the luminescent signal.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer. The light intensity is directly proportional to the ATP concentration and thus to the number of viable cells.

-

Data Analysis: Express the results as a percentage of the control group's viability after subtracting the background luminescence.

Visualization: Cytotoxicity Assay Workflow

References

- 1. GENOTOXICITY ASSESSMENT OF ENDS FLAVOR INGREDIENTS: MALTOL AND ETHYL MALTOL – Chemular [chemular.com]

- 2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 3. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 4. Neuroprotective and neurite outgrowth effects of maltol on retinal ganglion cells under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Neuroprotective Effect of Maltol against Oxidative Stress on Rat Retinal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The neuroprotective effect of maltol against oxidative stress on rat retinal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Maltol Promotes Mitophagy and Inhibits Oxidative Stress via the Nrf2/PINK1/Parkin Pathway after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maltol has anti-cancer effects via modulating PD-L1 signaling pathway in B16F10 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Characterization of Maltol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol is a naturally occurring organic compound first isolated from the bark of the larch tree and is also found in pine needles and roasted malt, from which it derives its name.[1] It is a white crystalline powder known for its characteristic sweet, caramel-like aroma.[2][3] Maltol is widely utilized as a flavor enhancer in the food and beverage industry and as a fragrance agent in cosmetics.[2][4] Beyond its sensory properties, Maltol has garnered significant interest in the scientific and pharmaceutical communities for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer effects.[5][6] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and characterization of Maltol, along with insights into its known signaling pathways and relevant experimental protocols.

Molecular Structure and Identification

Maltol, with the IUPAC name 3-hydroxy-2-methyl-4H-pyran-4-one, possesses the chemical formula C₆H₆O₃.[3][7] Its structure consists of a pyranone ring substituted with a hydroxyl and a methyl group.

Table 1: Molecular Identifiers and Descriptors for Maltol

| Identifier/Descriptor | Value | Reference(s) |

| IUPAC Name | 3-hydroxy-2-methyl-4H-pyran-4-one | [3] |

| CAS Number | 118-71-8 | [2][3] |

| Molecular Formula | C₆H₆O₃ | [2][3] |

| Molecular Weight | 126.11 g/mol | [2][3] |

| SMILES | CC1=C(C(=O)C=CO1)O | [3] |

| InChI | InChI=1S/C6H6O3/c1-4-6(8)5(7)2-3-9-4/h2-3,8H,1H3 | [3] |

| InChIKey | XPCTZQVDEJYUGT-UHFFFAOYSA-N | [3] |

Physicochemical Properties and Characterization

Maltol is a white crystalline solid with a distinct caramel-butterscotch odor.[3][8] Its physicochemical properties are well-documented and are crucial for its application in various fields.

Table 2: Physicochemical Properties of Maltol

| Property | Value | Reference(s) |

| Appearance | White crystalline powder | [2][3] |

| Melting Point | 161-164 °C | [2][9] |

| Boiling Point | 205 °C | [2] |

| Density | 1.348 g/cm³ | [1][4] |

| Water Solubility | 1.2 g/100 mL at 25°C | [2] |

| Solubility in other solvents | Soluble in hot water, ethanol, and chloroform. | [1][9] |

| pKa | Not explicitly found in search results. | |

| LogP | Not explicitly found in search results. | |

| Refractive Index | n20/D 1.541 | [2] |

| Flash Point | 198 °F | [2] |

Spectroscopic Characterization

The structural elucidation of Maltol is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for Maltol

| Technique | Key Data Points | Reference(s) |

| ¹H NMR | Spectra available, but specific chemical shifts not detailed in provided abstracts. | [10][11] |

| ¹³C NMR | Spectra available, but specific chemical shifts not detailed in provided abstracts. | [12] |

| IR Spectroscopy | Data available, but specific absorption bands not detailed in provided abstracts. | [13] |

| Mass Spectrometry | Spectra available, but specific m/z values not detailed in provided abstracts. | [13] |

| UV-Vis Spectroscopy | In a fully protonated state (pH 2), exhibits a band at λmax= 275 nm. In a deprotonated state (pH 10-11), a new band appears at λmax = 321 nm. | [14] |

Signaling Pathways Involving Maltol

Recent research has begun to uncover the molecular mechanisms underlying Maltol's biological activities, implicating its interaction with several key signaling pathways.

Nrf2/HO-1 Pathway Activation

Maltol has been shown to activate the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][15] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). By activating this pathway, Maltol enhances the cellular antioxidant defense system, thereby protecting against oxidative stress-induced damage.[15]

Caption: Nrf2/HO-1 signaling pathway activated by Maltol.

PI3K/Akt Signaling Pathway Inhibition

In the context of cisplatin-induced cardiotoxicity, Maltol has been demonstrated to exert protective effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[16][17] This inhibition helps to alleviate oxidative stress and reduce apoptosis in cardiomyocytes.

Caption: Inhibition of PI3K/Akt pathway by Maltol.

Modulation of PD-L1 Signaling

In the context of melanoma, Maltol has been shown to have anti-cancer effects by modulating the Programmed death-ligand 1 (PD-L1) signaling pathway.[6] By downregulating PD-L1, Maltol can enhance T-cell mediated anti-cancer responses.

Caption: Modulation of PD-L1 signaling by Maltol.

Experimental Protocols

The characterization and quantification of Maltol in various matrices are achieved through a range of analytical techniques. Below are generalized methodologies for common experimental procedures.

General Workflow for Maltol Analysis

A typical workflow for the analysis of Maltol from a sample involves extraction, followed by chromatographic or electrochemical detection.

Caption: General workflow for the analysis of Maltol.

Microwave-Assisted Extraction (MAE) and Electrochemical Detection

This method is suitable for the determination of Maltol in food samples.[18]

-

Extraction:

-

Homogenize the food sample.

-

Perform microwave-assisted extraction using a suitable solvent (e.g., ethanol).

-

Filter the extract to remove solid particles.

-

-

Electrochemical Analysis (Square Wave Voltammetry):

-

Prepare a Britton-Robinson buffer solution at pH 6.5.

-

Use a hanging mercury drop electrode (HMDE) as the working electrode, an Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode.

-

Set the instrumental parameters: frequency of 50 Hz, deposition potential of 0.6 V, and deposition time of 10 s.

-

Record the square wave voltammogram and measure the peak current at approximately -1.0 V.

-

Quantify the Maltol concentration by comparing the peak current to a calibration curve prepared with standard solutions.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is widely used for the separation and identification of volatile and semi-volatile compounds like Maltol.[19][20]

-

Sample Preparation:

-

Extract Maltol from the sample using a suitable solvent such as ethyl acetate.[20]

-

For some matrices, a derivatization step (e.g., trimethylsilylation) may be necessary to improve volatility and chromatographic performance.[20]

-

Incorporate an internal standard (e.g., 2,6-dimethoxyphenol) for accurate quantification.[20]

-

-

GC-MS Analysis:

-

Inject the prepared sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Use a temperature program to separate the components of the sample.

-

The eluting compounds are introduced into a mass spectrometer for detection and identification based on their mass spectra.

-

Quantification is achieved by comparing the peak area of Maltol to that of the internal standard and a calibration curve.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of Maltol in various samples.

-

Sample Preparation:

-

Extract Maltol from the sample matrix using an appropriate solvent.

-

Filter the extract through a 0.45 µm filter before injection.

-

-

HPLC Analysis:

-

Use a C18 reversed-phase column.

-

Employ a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile) in either isocratic or gradient elution mode.

-

Detect Maltol using a UV detector at a wavelength of approximately 275 nm or a mass spectrometer for higher selectivity and sensitivity.

-

Quantify Maltol by comparing the peak area to a calibration curve of known standards.

-

Maltol is a multifaceted compound with a well-defined molecular structure and a range of interesting biological activities. Its characterization is supported by a wealth of spectroscopic and physicochemical data. The elucidation of its involvement in key signaling pathways, such as Nrf2/HO-1, PI3K/Akt, and PD-L1, opens up new avenues for its potential therapeutic applications. The analytical methods outlined provide robust and reliable means for its quantification and further investigation in various research and development settings. This guide serves as a foundational resource for professionals seeking to understand and utilize Maltol in their work.

References

- 1. Maltol - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. Maltol | C6H6O3 | CID 8369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Maltol [chemeurope.com]

- 5. Maltol inhibits the progression of osteoarthritis via the nuclear factor-erythroid 2–related factor-2/heme oxygenase-1 signal pathway in vitro and in vivo - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. Maltol has anti-cancer effects via modulating PD-L1 signaling pathway in B16F10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Maltol [webbook.nist.gov]

- 8. drugshouce.cn-bj.ufileos.com [drugshouce.cn-bj.ufileos.com]

- 9. longchangextracts.com [longchangextracts.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Maltol propionate(68555-63-5) 1H NMR spectrum [chemicalbook.com]

- 14. Playing with Structural Parameters: Synthesis and Characterization of Two New Maltol-Based Ligands with Binding and Antineoplastic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Maltol mitigates cisplatin-evoked cardiotoxicity via inhibiting the PI3K/Akt signaling pathway in rodents in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. jfda-online.com [jfda-online.com]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

The Bioactivity of Maltal Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltal, a naturally occurring organic compound, and its derivatives have garnered significant attention in the scientific community for their diverse bioactive properties. These compounds, characterized by a 3-hydroxy-4-pyrone core structure, have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. This technical guide provides a comprehensive overview of the current understanding of the bioactivity of this compound derivatives, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Bioactivities and Mechanisms of Action

This compound and its derivatives exert their biological effects through various mechanisms, often involving metal chelation and the modulation of key cellular signaling pathways.

Antimicrobial Activity: this compound derivatives have shown efficacy against a range of microorganisms, including bacteria and fungi.[1][2] Their antimicrobial action is often attributed to their ability to chelate essential metal ions, disrupting microbial metabolism.[3] Studies have also indicated that these compounds can damage microbial cell walls.[4]

Anticancer Activity: A significant body of research has focused on the anticancer potential of this compound derivatives.[2][5][6] Their mechanisms of action in cancer cells are multifaceted and include:

-

Induction of Apoptosis: this compound derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells by modulating the expression of key regulatory proteins such as cleaved caspase-3 and PARP.[5][7]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[5][7]

-

Modulation of Immune Checkpoints: this compound has been found to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) on melanoma cells, a key immune checkpoint protein.[5][7][8] This action can enhance the T-cell mediated eradication of tumor cells.

-

Generation of Reactive Oxygen Species (ROS): In the presence of transition metals, this compound can act as a pro-oxidant, generating ROS that can lead to oxidative stress and cell death in cancer cells.

Anti-inflammatory Activity: this compound derivatives exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[9][10] This includes the inhibition of the NLRP3 and non-canonical inflammasomes, which are critical mediators of inflammation.[9][10] They have also been shown to suppress the production of pro-inflammatory cytokines.[9]

Antioxidant Activity: Paradoxically, while this compound can act as a pro-oxidant in certain contexts, it also possesses antioxidant properties. It can mitigate oxidative stress by activating the Nrf2/HO-1 signaling pathway, which upregulates the expression of antioxidant enzymes.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for this compound and its derivatives from various studies.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Ruthenium-Maltol Complex | K562 (Leukemia) | < 0.8 | [11] |

| Ruthenium-Maltol Complex | HT-29 (Colon) | < 0.8 | [11] |

| Ruthenium-Maltol Complex | HL-60 (Leukemia) | < 0.8 | [11] |

| Ruthenium-Maltol Complex | DU-145 (Prostate) | < 0.8 | [11] |

| Ruthenium-Maltol Complex | MCF-7 (Breast) | < 0.8 | [11] |

| Vanadium-Maltol Complex 4 | K-562 (Leukemia) | Induces 65.8% apoptosis | |

| Compound 6 | HeLa (Cervical) | 13.73 | [12] |

| Compound 4 | HepG2 (Liver) | 15.83 | [12] |

| Compound 6 | A549 (Lung) | 16.89 | [12] |

| Compound 2 | A549 (Lung) | < 3.9 µg/mL | [13] |

| Compound 4 | A549 (Lung) | < 3.9 µg/mL | [13] |

| Compound 10 | A549 (Lung) | < 3.9 µg/mL | [13] |

| Compound 16 | FaDu (Pharynx) | 11.46 | [14] |

| Compound 17 | PC3 (Prostate) | 13.62 | [14] |

| Compound 7b | MDA-MB-468 (Breast) | 11.45 | [14] |

| Compound 14 | - | 0.238 x 10⁶ (NO scavenging) | [15] |

| Compound 17 | - | 0.289 x 10⁶ (NO scavenging) | [15] |

| Compound 14 | - | 15-26 (COX-1 inhibition) | [15] |

| Compound 15 | - | 15-26 (COX-1 inhibition) | [15] |

| Compound 14 | - | 5.0 - 17.6 (COX-2 inhibition) | [15] |

| Compound 16 | - | 5.0 - 17.6 (COX-2 inhibition) | [15] |

Table 2: Antimicrobial Activity of this compound and its Derivatives (EC50/MIC Values)

| Compound/Derivative | Microorganism | EC50/MIC | Reference |

| Maltol | E. coli, S. aureus, P. aeruginosa, C. albicans, A. brasiliensis | MIC100: 1000-4000 ppm | [4][16] |

| Hydroxypyridone Derivative B6 | Plant Pathogenic Bacteria | EC50: 10.03-30.16 µg/mL | [1] |

| Maltol-Based Derivative A24 | Rhizoctonia solani | EC50: 0.172 µg/mL | [3] |

| Maltol-Based Derivative A2 | Sclerotinia sclerotiorum | EC50: 1.16 µg/mL | [3] |

| Pyridone Derivative 3c | Rhizoctonia solani | EC50: 0.0191 mg/mL | [2] |

| Pyridone Derivative 3c | Phytophthora nicotianae | EC50: 0.1870 mg/mL | [2] |

| Maltol | Algae | EC50: 3041 mg/L | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are outlines of key experimental protocols used in the study of this compound derivatives.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 35,000 cells/well) and incubate for 24 hours to allow for attachment.[18]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[19]

-

Formazan Solubilization: Add a solubilization solution (e.g., SDS/HCl or DMSO) to dissolve the formazan crystals.[18][19]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[18]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Compound Dilution: Prepare a serial dilution of the this compound derivative in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).[4]

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 32°C for 24 hours for bacteria).[4]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Lyse treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-PD-L1, anti-cleaved caspase-3).[5]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Model

Animal models are essential for evaluating the in vivo efficacy of potential anticancer agents.

-

Tumor Cell Implantation: Inject tumor cells (e.g., H22 hepatoma cells) subcutaneously into mice.[20]

-

Compound Administration: Once tumors are established, administer the this compound derivative to the mice (e.g., via oral gavage or intraperitoneal injection) at various doses for a specified duration.

-

Tumor Growth Monitoring: Measure tumor volume at regular intervals.

-

Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[20]

In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)

This is a classic model for screening acute anti-inflammatory activity.

-

Compound Administration: Administer the this compound derivative or vehicle to rodents.

-

Induction of Inflammation: After a set time, inject a phlogistic agent (e.g., carrageenan) into the sub-plantar region of the hind paw.

-

Edema Measurement: Measure the paw volume at various time points after the carrageenan injection using a plethysmometer.

-

Evaluation: A reduction in paw edema in the treated group compared to the control group indicates anti-inflammatory activity.[21]

Signaling Pathways and Visualizations

This compound derivatives modulate several key signaling pathways to exert their biological effects. The following diagrams, generated using the DOT language, illustrate these pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Maltol has anti-cancer effects via modulating PD-L1 signaling pathway in B16F10 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Maltol has anti-cancer effects via modulating PD-L1 signaling pathway in B16F10 cells | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Maltol, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maltol, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. air.unimi.it [air.unimi.it]

- 18. protocols.io [protocols.io]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Maltol, a Maillard reaction product, exerts anti-tumor efficacy in H22 tumor-bearing mice via improving immune function and inducing apoptosis [agris.fao.org]

- 21. ijpsr.com [ijpsr.com]

Unveiling the Therapeutic Potential of MALT1: A Technical Guide for Preclinical Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical screening process for therapeutic agents targeting Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). MALT1 has emerged as a critical regulator in immune signaling and a promising therapeutic target in various malignancies and autoimmune disorders. This document outlines the core biological functions of MALT1, details experimental protocols for its preliminary screening, presents key quantitative data, and visualizes the intricate signaling pathways it governs.

Introduction to MALT1 as a Therapeutic Target

Mucosa-associated lymphoma antigen 1 (MALT1) is a key protein involved in adaptive immune responses.[1] It functions as a scaffold protein and a paracaspase, playing a crucial role in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Elevated expression of MALT1 has been linked to the development of certain cancers, including leukemia and lymphoma.[1] Consequently, MALT1 is considered a promising therapeutic target for lymphomas and autoimmune diseases.[1] Research has also indicated that MALT1 is overexpressed in various solid tumors and is a significant regulator of tumor development.[1]

The therapeutic potential of targeting MALT1 is underscored by its multifaceted roles in cellular processes. MALT1's protease activity is linked to the pathogenesis of activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL).[2] Furthermore, MALT1 expression is associated with several key signaling pathways, including NF-κB, Wnt/β-catenin, and TGF-β signaling in prostate cancer.[1] In B-cell acute lymphoblastic leukemia (B-ALL), the MALT1-A20-NF-κB pathway is often overexpressed, suggesting it as a potential therapeutic target.[2]

MALT1's Core Biological Functions and Signaling Pathways

MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for activating the NF-κB pathway downstream of antigen receptor signaling.[2] Upon B-cell receptor (BCR) stimulation, MALT1 is recruited to the CBM complex, leading to its activation.[2] As a protease, MALT1 cleaves and inactivates negative regulators of NF-κB, such as A20, while also activating positive regulators.[2] This dual function amplifies the NF-κB signal, promoting cell survival and proliferation.

Beyond its canonical role in NF-κB signaling, MALT1 has non-canonical functions, including the stabilization of the MYC oncoprotein, which is implicated in a wide range of human cancers.[2] This stabilization appears to be dependent on the downregulation of FBXW7, a protein that mediates MYC degradation.[2]

Signaling Pathway of Canonical MALT1 Activation

Caption: Canonical MALT1 signaling pathway upon B-cell receptor stimulation.

Signaling Pathway of Non-Canonical MALT1 Function

Caption: Non-canonical, protease-independent function of MALT1 in MYC stabilization.

Experimental Protocols for Preclinical Screening

A thorough preclinical screening of potential MALT1 inhibitors involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.

3.1.1. MALT1 Protease Activity Assay

-

Objective: To identify and characterize direct inhibitors of MALT1's enzymatic activity.

-

Methodology:

-

Recombinant MALT1 Expression and Purification: Express and purify recombinant human MALT1 protein.

-

Fluorogenic Substrate: Utilize a fluorogenic substrate that is specifically cleaved by MALT1, such as a peptide substrate linked to a fluorophore and a quencher.

-

Assay Protocol:

-

Incubate recombinant MALT1 with the test compound at various concentrations.

-

Add the fluorogenic substrate.

-

Measure the increase in fluorescence over time, which corresponds to substrate cleavage and MALT1 activity.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each compound.

-

3.1.2. Cell-Based NF-κB Reporter Assay

-

Objective: To assess the inhibitory effect of compounds on MALT1-mediated NF-κB activation in a cellular context.

-

Methodology:

-

Cell Line: Use a cell line that expresses an NF-κB-driven reporter gene (e.g., luciferase or GFP), such as ABC-DLBCL cell lines.

-

Assay Protocol:

-

Treat cells with test compounds at various concentrations.

-

Stimulate the cells to activate the CBM complex and subsequent NF-κB signaling (e.g., with phorbol 12-myristate 13-acetate (PMA) and ionomycin).

-

Measure the reporter gene expression (e.g., luminescence or fluorescence).

-

-

Data Analysis: Determine the IC50 value for the inhibition of NF-κB signaling.

-

3.1.3. Cell Viability and Apoptosis Assays

-

Objective: To evaluate the cytotoxic and pro-apoptotic effects of MALT1 inhibitors on cancer cells.

-

Methodology:

-

Cell Lines: Utilize MALT1-dependent cancer cell lines (e.g., certain MCL and ABC-DLBCL lines).

-

Viability Assay (e.g., MTT or CellTiter-Glo):

-

Culture cells in the presence of varying concentrations of the test compound for a specified period (e.g., 72 hours).

-

Measure cell viability using a colorimetric or luminescent readout.

-

-

Apoptosis Assay (e.g., Annexin V/PI staining):

-

Treat cells with the test compound.

-

Stain cells with Annexin V and propidium iodide (PI).

-

Analyze the cell population by flow cytometry to quantify apoptotic and necrotic cells.

-

-

Data Analysis: Calculate the IC50 for cell viability and quantify the percentage of apoptotic cells.

-

Experimental Workflow for In Vitro Screening

Caption: A typical workflow for the in vitro screening of MALT1 inhibitors.

3.2.1. Xenograft Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of lead compounds in a living organism.

-

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously implant MALT1-dependent human cancer cells (e.g., ABC-DLBCL or prostate cancer cells) into the mice.

-

Treatment: Once tumors are established, administer the test compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Assessment:

-

Monitor tumor volume regularly.

-

Measure mouse body weight to assess toxicity.

-

At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

-

Data Analysis: Compare tumor growth inhibition between the treated and control groups.

-

Quantitative Data Presentation

The following tables summarize hypothetical but representative quantitative data from preclinical screening of a potential MALT1 inhibitor, "Compound X".

Table 1: In Vitro Activity of Compound X

| Assay | Cell Line | IC50 (nM) |

| MALT1 Protease Activity | - | 15.2 |

| NF-κB Reporter | ABC-DLBCL Line 1 | 45.8 |

| Cell Viability (72h) | ABC-DLBCL Line 1 | 78.5 |

| Cell Viability (72h) | Mantle Cell Lymphoma Line 1 | 92.1 |

| Cell Viability (72h) | Prostate Cancer Line 1 | 150.3 |

Table 2: In Vivo Efficacy of Compound X in ABC-DLBCL Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | 0 | +2.5 |

| Compound X | 10 | 45.2 | -1.8 |

| Compound X | 30 | 78.6 | -4.5 |

Conclusion

The preliminary screening of therapeutic agents targeting MALT1 requires a multi-faceted approach, encompassing biochemical, cellular, and in vivo assays. This guide provides a foundational framework for researchers to design and execute robust preclinical studies. The visualization of signaling pathways and experimental workflows, coupled with structured data presentation, facilitates a clear understanding of the scientific rationale and the potential of MALT1 as a valuable therapeutic target in oncology and immunology. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of lead compounds is essential for their successful translation into clinical development.

References

A Historical and Technical Overview of the Discovery of Maltal, a Novel Kinase Inhibitor

Abstract: This whitepaper provides a comprehensive technical overview of the discovery and preclinical development of Maltal, a first-in-class selective inhibitor of the ficitional Apoptosis-Regulating Kinase 1 (ARK1). ARK1 is a serine/threonine kinase that has been identified as a critical driver in the proliferation of certain treatment-resistant cancers. We detail the high-throughput screening campaign that led to the identification of the this compound scaffold, subsequent lead optimization, and the key in vitro and in vivo experiments that established its mechanism of action and preclinical efficacy. This document includes detailed experimental protocols, a summary of all quantitative data, and visualizations of the relevant signaling pathways and experimental workflows. It is intended for researchers, scientists, and drug development professionals interested in the foundational science behind this compound.

Introduction

The landscape of oncology is continually evolving, with a pressing need for novel therapeutics that can overcome existing mechanisms of resistance. The ficitional Apoptosis-Regulating Kinase 1 (ARK1), a member of the MAPK family, has emerged as a high-value target. Overexpression and constitutive activation of ARK1 have been correlated with poor prognosis in several solid tumors, where it promotes cell survival and inhibits apoptosis by phosphorylating and inactivating the pro-apoptotic protein BAD.

The discovery of this compound represents a significant step forward in targeting this pathway. This compound (APR-1701) is a potent and selective ATP-competitive inhibitor of ARK1. This document chronicles the journey from initial hit identification to the establishment of a preclinical candidate, providing a transparent and detailed account of the scientific rigor underpinning its development.

High-Throughput Screening and Hit-to-Lead

The discovery of this compound began with a high-throughput screening (HTS) campaign of a 500,000-compound library. The primary assay was a biochemical screen designed to measure the inhibition of recombinant human ARK1 kinase activity.

HTS Experimental Protocol: In Vitro ARK1 Kinase Assay

-

Reagents: Recombinant human ARK1, biotinylated peptide substrate (biotin-GGL-BAD-S112), ATP, kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), and HTRF detection reagents.

-

Procedure:

-

Compounds from the library were dispensed into 384-well assay plates at a final concentration of 10 µM.

-

ARK1 enzyme (2 nM) and the biotinylated peptide substrate (100 nM) were added to the wells and incubated for 15 minutes at room temperature.

-

The kinase reaction was initiated by the addition of ATP to a final concentration of 10 µM (the approximate Km value).

-

The reaction was allowed to proceed for 60 minutes at room temperature.

-

The reaction was stopped by the addition of EDTA (20 mM final concentration).

-

HTRF detection reagents (Europium-labeled anti-phospho-BAD antibody and Streptavidin-XL665) were added and incubated for 60 minutes.

-

The plate was read on an HTRF-compatible plate reader, and the ratio of emission at 665 nm to 620 nm was calculated to determine the degree of substrate phosphorylation.

-

-

Hit Criteria: Compounds that exhibited >50% inhibition of ARK1 activity were selected as primary hits.

From this screen, a promising pyrimidine-based scaffold was identified, which, after extensive medicinal chemistry efforts, led to the development of this compound.

In Vitro Characterization of this compound

This compound was profiled in a series of in vitro assays to determine its potency, selectivity, and cellular mechanism of action.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

| Kinase Target | IC50 (nM) |

|---|---|

| ARK1 | 5.2 |

| ARK2 | 850 |

| ARK3 | > 10,000 |

| PI3Kα | > 10,000 |

| AKT1 | 7,200 |

| MEK1 | > 10,000 |

Table 2: Cellular Activity of this compound in ARK1-Dependent Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) for Cell Viability |

|---|---|---|

| HCT116 (ARK1-mutant) | Colon Carcinoma | 25.4 |

| A549 (ARK1-amplified) | Lung Carcinoma | 48.1 |

| MCF7 (ARK1-wildtype) | Breast Carcinoma | > 20,000 |

Experimental Protocols

Protocol 2: Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a 10-point, 3-fold serial dilution of this compound (ranging from 100 µM to 5 nM) for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. EC50 values were calculated using a non-linear regression model.

Protocol 3: Western Blot for Target Engagement

-

Cell Treatment: HCT116 cells were treated with this compound (100 nM) for 2, 6, and 24 hours.

-

Lysis: Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis: 20 µg of protein per lane was separated on a 4-12% SDS-PAGE gel.

-

Transfer: Proteins were transferred to a PVDF membrane.

-

Blocking & Antibody Incubation: The membrane was blocked with 5% non-fat milk and incubated overnight with primary antibodies against phospho-BAD (Ser112), total BAD, and β-actin.

-

Detection: The membrane was incubated with HRP-conjugated secondary antibodies, and bands were visualized using an ECL detection system.

Preclinical In Vivo Studies

The efficacy of this compound was evaluated in a murine xenograft model using the ARK1-mutant HCT116 cell line.

Quantitative Data Summary

Table 3: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, Oral Gavage)

| Parameter | Value |

|---|---|

| Tmax (h) | 2.0 |

| Cmax (ng/mL) | 1,250 |

| AUC (0-24h) (ng*h/mL) | 9,800 |

| Half-life (t1/2) (h) | 6.5 |

| Oral Bioavailability (%) | 45 |

Table 4: Efficacy in HCT116 Xenograft Model

| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) at Day 21 |

|---|---|---|

| Vehicle | - | 0 |

| this compound | 25 | 78 |

Visualizations: Pathways and Workflows

This compound's Mechanism of Action

The diagram below illustrates the ARK1 signaling pathway and the inhibitory action of this compound. ARK1, when active, phosphorylates and inactivates the pro-apoptotic protein BAD, leading to cell survival. This compound blocks this phosphorylation event, thereby promoting apoptosis in cancer cells.

Caption: The ARK1 signaling pathway and the inhibitory action of this compound.

This compound Discovery Workflow

This diagram outlines the logical progression of the research, from initial screening to the selection of this compound as a preclinical candidate.

Caption: The drug discovery workflow for the identification of this compound.

Conclusion

The discovery of this compound is the result of a systematic and rigorous drug discovery process. It is a potent and selective inhibitor of ARK1 with a clear mechanism of action and promising preclinical activity. The data presented in this whitepaper establish this compound as a viable candidate for further development. Future work will focus on IND-enabling studies to fully characterize its safety profile and prepare for clinical evaluation in patients with ARK1-driven malignancies.

Maltal: A Synthetic Disaccharide Analog in Biochemical Research

Maltal, with the chemical formula C₁₂H₂₀O₉, is not a naturally occurring compound. It is a synthetic unsaturated disaccharide, specifically an analog of maltose. In scientific literature, it is primarily recognized for its role as a substrate and inhibitor in enzymatic studies, particularly in carbohydrate biochemistry. Its synthesis and application in research provide valuable insights into the mechanisms of glycoside hydrolases.

Physicochemical Properties

This compound is a white, crystalline solid that is soluble in water. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₉ | |

| Molecular Weight | 308.28 g/mol | |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

| CAS Number | 32447-71-5 | |

| Boiling Point (estimated) | 612.00 °C @ 760.00 mm Hg | |

| Flash Point (estimated) | 615.00 °F (323.90 °C) | |

| logP (o/w) (estimated) | -3.877 | |

| Water Solubility (estimated) | 1,000,000 mg/L @ 25 °C |

Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical properties of this compound, with data sourced from PubChem and The Good Scents Company.

Synthesis of this compound

Role in Biochemical Research: A Substrate for β-Amylase

The primary significance of this compound in the scientific community lies in its interaction with β-amylase, an enzyme crucial for the breakdown of starch. The hydration of this compound by β-amylase is a key reaction studied to understand the catalytic mechanism of this enzyme.

A typical experimental setup to study the hydration of this compound by β-amylase would involve the following steps:

-

Preparation of Reagents:

-

A buffered solution at an optimal pH for β-amylase activity.

-

A stock solution of this compound of known concentration.

-

A solution of purified β-amylase of known concentration.

-

A quenching reagent to stop the enzymatic reaction at specific time points.

-

-

Enzymatic Reaction:

-

The buffered this compound solution is pre-incubated at a constant, optimal temperature.

-

The reaction is initiated by the addition of the β-amylase solution.

-

Aliquots of the reaction mixture are removed at various time intervals.

-

The reaction in each aliquot is terminated by the addition of the quenching reagent.

-

-

Analysis of Products:

-

The concentration of the product, 2-deoxymaltose, is determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC).

-

The initial rate of the reaction is calculated from the change in product concentration over time.

-

-

Data Analysis:

-

Kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), can be determined by measuring the initial reaction rates at varying this compound concentrations.

-

The following diagram illustrates the workflow for a typical enzyme kinetics experiment involving this compound and β-amylase.

The interaction between this compound and β-amylase is a direct enzymatic reaction and does not involve a signaling pathway in the traditional sense of a cascade of intracellular events. The process can be depicted as a simple enzymatic conversion.

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Maltol

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Maltol. This protocol is intended for researchers, scientists, and professionals in the food, pharmaceutical, and chemical industries.

Introduction

Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound that is widely used as a flavor enhancer in food products and as a fragrance in various consumer goods. It is known for its characteristic sweet, caramel-like aroma. Accurate and precise quantification of Maltol is crucial for quality control, regulatory compliance, and research and development. High-Performance Liquid Chromatography (HPLC) with UV detection offers a sensitive and specific method for this purpose.

Principle

This method utilizes reverse-phase HPLC to separate Maltol from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a methanol and water mixture. The eluted Maltol is then detected by a UV-Vis detector at its maximum absorbance wavelength, and the concentration is determined by comparing the peak area to that of a known standard.

Apparatus and Materials

-

Apparatus:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

Chromatography data station

-

Analytical balance

-

pH meter

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

-

-

Chemicals and Reagents:

-

Maltol reference standard (≥99% purity)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Acetonitrile (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

Experimental Protocols

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of Maltol reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

The sample preparation will vary depending on the matrix. A general procedure for a liquid sample is provided below:

-

For liquid samples, accurately measure a known volume or weight.

-

Dilute the sample with the mobile phase to bring the expected Maltol concentration within the calibration range.

-

Vortex the solution for 1 minute to ensure homogeneity.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

The following table summarizes the optimized HPLC conditions for the analysis of Maltol.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Methanol : Water (30:70, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis or DAD |

| Detection Wavelength | 274 nm |

| Run Time | 10 minutes |

Method Validation and Performance

The described method has been validated for its performance. The key validation parameters are summarized in the tables below.

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | > 4500 |

| RSD of Peak Area (%) | ≤ 2.0% | < 1.5% |

| Parameter | Result |

| Retention Time (tR) | Approximately 5.8 min |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Precision (RSD%) | < 2.0% |

| Accuracy (Recovery %) | 98% - 102% |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC analysis of Maltol.

Caption: Workflow for the HPLC analysis of Maltol.

Conclusion

The HPLC method described in this application note is simple, rapid, and reliable for the quantification of Maltol. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in various industries. The short run time allows for a high throughput of samples.

Application Notes and Protocols: Maltal as a Versatile Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of maltal, a disaccharide glycal, as a chiral precursor in organic synthesis. Detailed protocols for key transformations, quantitative data, and workflow diagrams are presented to facilitate its use in the synthesis of valuable chiral building blocks, including 2,3-unsaturated glycosides and carbocyclic compounds.

Introduction